
2-Chloro-2-fluoro-1-phenyl-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-fluoro-1-phenyl-1-propanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of propanone, where the hydrogen atoms on the second carbon are replaced by chlorine and fluorine atoms, and the first carbon is bonded to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-2-fluoro-1-phenyl-1-propanone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-1-phenyl-1-propanone with a fluorinating agent. The reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom with a fluorine atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored and controlled to maximize yield and purity. The product is then purified through techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-fluoro-1-phenyl-1-propanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are typical oxidizing agents.
Major Products
Substitution: Products depend on the substituent introduced, such as 2-iodo-2-fluoro-1-phenyl-1-propanone.
Reduction: The major product is 2-chloro-2-fluoro-1-phenyl-1-propanol.
Oxidation: The major product is 2-chloro-2-fluoro-1-phenyl-1-propanoic acid.
Aplicaciones Científicas De Investigación
2-Chloro-2-fluoro-1-phenyl-1-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-fluoro-1-phenyl-1-propanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include the formation of covalent bonds with amino acids in proteins, leading to changes in protein function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-phenyl-1-propanone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluoro-1-phenyl-1-propanone: Lacks the chlorine atom, affecting its reactivity and chemical properties.
2-Bromo-2-fluoro-1-phenyl-1-propanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
2-Chloro-2-fluoro-1-phenyl-1-propanone is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity patterns and potential applications compared to its analogs. The combination of these halogens can enhance its electrophilic properties and make it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
63017-20-9 |
|---|---|
Fórmula molecular |
C9H8ClFO |
Peso molecular |
186.61 g/mol |
Nombre IUPAC |
2-chloro-2-fluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H8ClFO/c1-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
WVNMEBMFFFPIHY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)

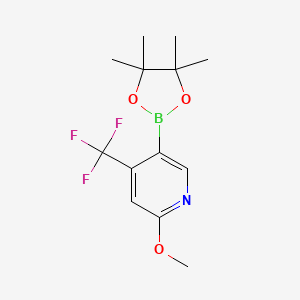
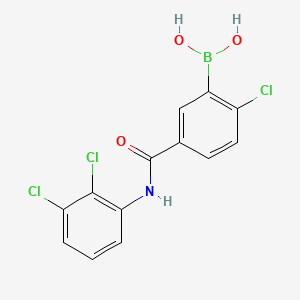
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
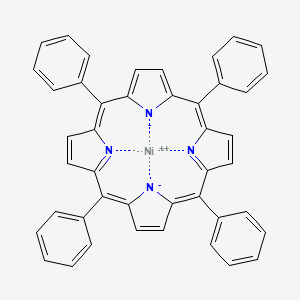
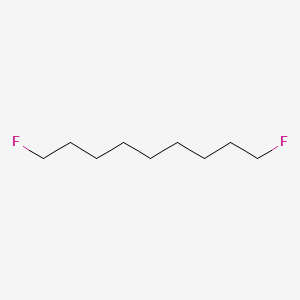

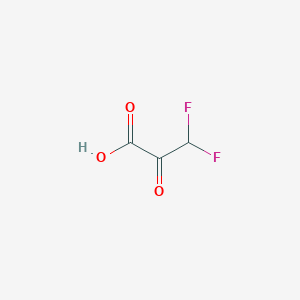

![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
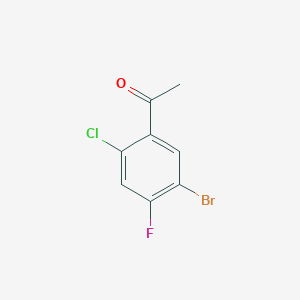

![(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
